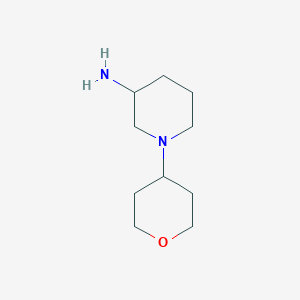
(8-Fluoroquinolin-3-yl)boronic acid
説明
“(8-Fluoroquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1207750-07-9 . It has a molecular weight of 190.97 and its linear formula is C9H7BFNO2 . It is a solid substance and is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, and 1 Pyridine .Chemical Reactions Analysis
Boronic acids, such as “(8-Fluoroquinolin-3-yl)boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis
“(8-Fluoroquinolin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Medicinal Chemistry
(8-Fluoroquinolin-3-yl)boronic acid: plays a significant role in medicinal chemistry. It is utilized in the design of molecules that target specific enzymes or receptors involved in diseases. The boronic acid group can participate in reversible covalent bonding with certain functional groups within these targets, potentially leading to more potent and selective drugs .
Drug Discovery
In drug discovery, this compound is valuable for its unique properties in the development of new therapeutic agents. It can be used in the Suzuki–Miyaura cross-coupling reactions, which are pivotal for creating complex organic compounds that could serve as potential medications .
Organic Synthesis
Organic synthesis: benefits from the use of (8-Fluoroquinolin-3-yl)boronic acid in various reactions, including Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds, a fundamental step in building complex organic molecules .
Catalysis
This compound finds applications in catalysis, particularly in boronic acid catalysis (BAC). It can activate carboxylic acids, leading to the formation of amides from amines, as well as facilitate cycloadditions and conjugate additions with unsaturated carboxylic acids .
Material Science
In material science, (8-Fluoroquinolin-3-yl)boronic acid can be used to design new materials with unique self-assembling properties. Its ability to form reversible covalent bonds with diols and cis-diols can be exploited to create materials with novel properties.
Analytical Chemistry
Analytical chemistry utilizes (8-Fluoroquinolin-3-yl)boronic acid as a component in fluorescent sensors. These sensors can detect carbohydrates and other substances based on the compound’s ability to bind with diols in aqueous solutions, resulting in significant fluorescence changes .
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, (8-Fluoroquinolin-3-yl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The boronic acid moiety might contribute to new mechanisms of action against bacteria or enhance the target specificity of the molecule.
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, ranges from 0.0 to 1.19 , suggesting it may have variable distribution characteristics. More detailed pharmacokinetic studies would be needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Its role in sm cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (8-Fluoroquinolin-3-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability. Furthermore, its participation in SM cross-coupling reactions indicates that the presence of other reactants and a metal catalyst (such as palladium) are necessary for its action .
特性
IUPAC Name |
(8-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUTVRYZDFZBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)F)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207750-07-9 | |
| Record name | (8-fluoroquinolin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



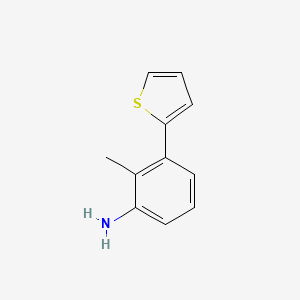

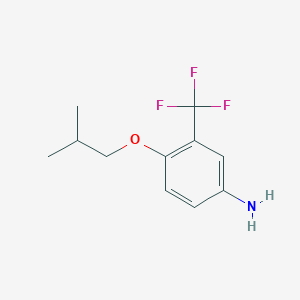
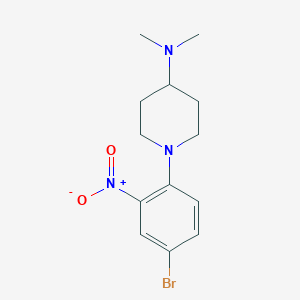



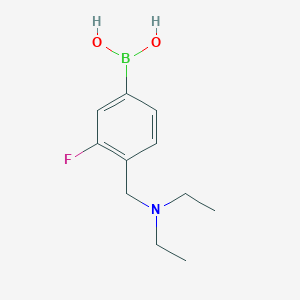

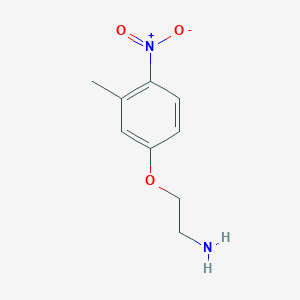
![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine](/img/structure/B1400846.png)
![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)
